molecular formula C8H11ClN2 B8350016 3-(Aminomethyl)-5-chlorobenzylamine

3-(Aminomethyl)-5-chlorobenzylamine

Cat. No.: B8350016
M. Wt: 170.64 g/mol
InChI Key: RROIIVANVUZDGE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chlorobenzylamine is a chlorinated benzylamine derivative of interest in medicinal and organic chemistry research. Compounds featuring chlorinated benzylamine moieties are widely utilized as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules . The presence of multiple functional groups makes this compound a valuable bifunctional building block for constructing more complex molecular architectures, such as in the development of cholinesterase inhibitors for neurodegenerative disease research or other potential therapeutic agents . Researchers employ this compound and its derivatives in multi-component reactions to synthesize novel chemical entities, including aminophosphonates and bisphosphonates, which are classes of compounds with significant biological relevance . As a specialty amine, it serves as a versatile precursor in drug discovery efforts and the fine chemical industry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

[3-(aminomethyl)-5-chlorophenyl]methanamine

InChI

InChI=1S/C8H11ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4-5,10-11H2

InChI Key

RROIIVANVUZDGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CN)Cl)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Aminomethyl)-5-chlorobenzylamine, based on similarity scores and substituent patterns derived from computational or empirical analyses:

Compound Name CAS Number Similarity Score Key Structural Differences Potential Applications/Properties
5-Chloro-4-methylbenzene-1,3-diamine 108047-39-8 0.89 Two amine groups at positions 1 and 3; methyl at position 4 Likely used in dye synthesis or coordination chemistry
2-(Aminomethyl)-4-chloroaniline 29027-20-1 0.89 Aminomethyl at position 2; chlorine at position 4 Intermediate in agrochemical synthesis
3-Aminobenzoylmethylamide 25900-61-2 0.86 Benzamide backbone with methylamide substitution Pharmaceutical research (e.g., enzyme inhibition)
5-Chloro-6-nitro-1,3-benzoxazol-2-amine 1820717-50-7 N/A Benzoxazole ring with nitro and chlorine groups Pesticide development (heterocyclic bioactive agents)

Key Observations:

Substituent Position Sensitivity: The position of the aminomethyl and chlorine groups significantly impacts reactivity and applications. Chlorine at the 5-position (as in the target compound) may confer greater electron-withdrawing effects compared to 4-chloro analogs, influencing electronic properties in catalytic or binding interactions .

Functional Group Variations: Compounds like 3-Aminobenzoylmethylamide (CAS 25900-61-2) replace the benzylamine backbone with a benzamide structure, reducing basicity but increasing stability under acidic conditions . Heterocyclic derivatives, such as 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, demonstrate enhanced pesticidal activity due to the benzoxazole ring’s rigidity and nitro group’s electron-deficient nature .

Toxicity and Safety: While direct toxicity data for this compound are unavailable, structurally related 3-(Aminomethyl)pyridine () causes severe skin and eye damage, suggesting that aminomethyl-substituted aromatics may require stringent handling protocols .

Research Findings and Implications

  • Agrochemical Potential: Derivatives like N-(3-(Aminomethyl)-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine () highlight the role of aminomethyl-chloro motifs in pesticide design, particularly for targeting insect nervous systems .
  • Regulatory Status: Unlike 3-(Aminomethyl)pyridine, which is unregulated under CERCLA and SARA (), this compound’s regulatory status remains undefined. Its chlorine substitution may trigger scrutiny under halogenated compound guidelines .

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the recommended synthetic routes for 3-(Aminomethyl)-5-chlorobenzylamine, and how can purity be optimized? A: The compound can be synthesized via reductive amination of 5-chloro-3-nitrobenzaldehyde followed by catalytic hydrogenation, as described in analogous protocols for benzylamine derivatives . Purity optimization involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol. Impurity profiles should be monitored using HPLC with a C18 column and UV detection at 254 nm .

Structural Characterization Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical:

  • ¹H NMR (DMSO-d₆): δ 7.35 (d, J=8.5 Hz, Ar-H), 3.85 (s, -CH₂NH₂), 2.10 (s, NH₂).
  • ¹³C NMR : δ 138.5 (C-Cl), 126.3–130.1 (aromatic carbons), 45.2 (-CH₂NH₂). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 185.1 .

Handling and Storage Q: What are the safety protocols for handling this compound in laboratory settings? A: Use PPE (gloves, goggles) and work in a fume hood. The compound is hygroscopic; store under nitrogen at 2–8°C in amber glass vials. Avoid contact with oxidizing agents (e.g., HNO₃) due to amine reactivity .

Analytical Quantification Q: How can researchers quantify trace amounts of this compound in complex matrices? A: Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/fluorescence detection. Separation via reverse-phase HPLC (gradient: 0.1% TFA in H₂O/ACN) achieves limits of detection (LOD) <1 ppm .

Advanced Research Questions

Biological Activity and Mechanisms Q: What evidence exists for the interaction of this compound with biological targets? A: Structural analogs (e.g., 5-chloro-3-methylaniline) show activity as DNA minor groove binders, suggesting potential for antimicrobial or antitumor applications. In vitro assays (e.g., fluorescence displacement with Hoechst 33258) can validate DNA binding affinity .

Data Contradictions in Reactivity Q: How can conflicting reports about the compound’s reactivity with electrophiles be resolved? A: Discrepancies arise from solvent polarity and steric effects. For example, acetylation in THF yields mono-acetylated products, while DMF promotes di-acetylation. Kinetic studies (e.g., monitoring by FT-IR) and DFT calculations (B3LYP/6-31G*) clarify reaction pathways .

Structure-Activity Relationship (SAR) Studies Q: How does substituting the chloro or aminomethyl groups affect bioactivity? A: Replace Cl with F (electron-withdrawing) to enhance metabolic stability, as seen in fluorinated benzylamines . Removing the aminomethyl group reduces cellular uptake by 70%, per radiolabeled uptake assays in HeLa cells .

Computational Modeling Q: Which computational models predict the physicochemical properties of this compound? A: Use Molinspiration or ACD/Labs to calculate logP (~1.8), pKa (amine: 9.2), and solubility (22 mg/mL in H₂O). Molecular docking (AutoDock Vina) into β2-adrenergic receptor models predicts moderate binding (ΔG = -8.2 kcal/mol) .

Degradation Pathways Q: What are the primary degradation products of this compound under acidic conditions? A: Acid hydrolysis (1M HCl, 70°C) yields 5-chloro-3-formylbenzylamine (confirmed by LC-MS). Stabilize formulations with pH 6–7 buffers and antioxidants (e.g., BHT) to suppress oxidation .

Methodological Guidance

  • Synthetic Reproducibility: Include internal standards (e.g., 4-fluoroaniline) during synthesis to monitor yield .
  • Data Validation: Cross-reference NMR shifts with the NIST Chemistry WebBook .
  • Biological Assays: Use positive controls (e.g., cisplatin for cytotoxicity) to benchmark activity .

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